N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a propionylamino group and a chlorinated phenyl group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE typically involves multiple steps. One common synthetic route starts with the condensation of cyanuric chloride with aniline to form an intermediate compound. This intermediate is then reacted with 4-chloroaniline under controlled conditions to introduce the chlorinated phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: This compound shares a similar triazine core but has different substituents, leading to distinct properties and applications.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another compound with a chlorinated phenyl group but a different core structure, resulting in unique chemical behavior.
Uniqueness
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and the triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H22ClN7O2 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C21H22ClN7O2/c1-3-17(30)23-13-5-9-15(10-6-13)25-20-27-19(22)28-21(29-20)26-16-11-7-14(8-12-16)24-18(31)4-2/h5-12H,3-4H2,1-2H3,(H,23,30)(H,24,31)(H2,25,26,27,28,29) |
InChI Key |
ZPLMHAMMXZJAII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.